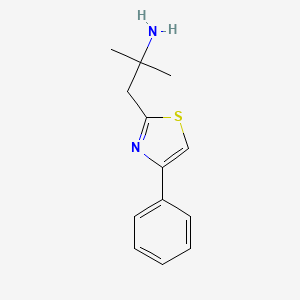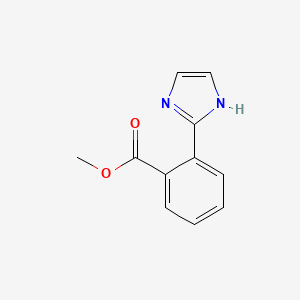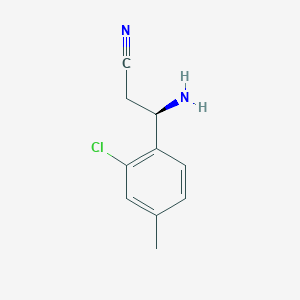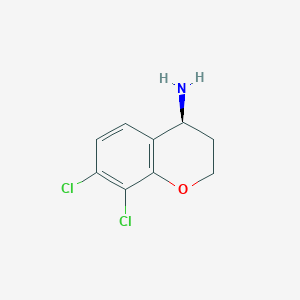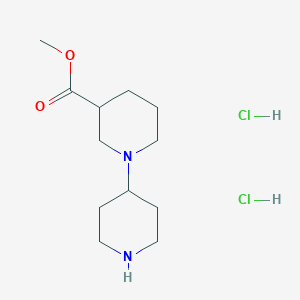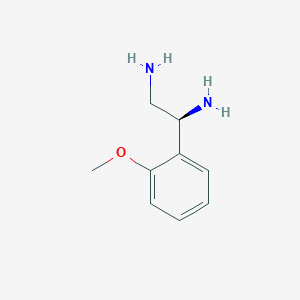
Bis(4-methoxyphenyl) 2-ethenylbenzene-1,4-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(4-methoxyphenyl) 2-ethenylbenzene-1,4-dicarboxylate: is an organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features two 4-methoxyphenyl groups attached to a 2-ethenylbenzene-1,4-dicarboxylate core, making it a versatile molecule for research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bis(4-methoxyphenyl) 2-ethenylbenzene-1,4-dicarboxylate typically involves a multi-step process:
Starting Materials: The synthesis begins with the preparation of 4-methoxyphenol and 2-ethenylbenzene-1,4-dicarboxylic acid.
Esterification: The 4-methoxyphenol undergoes esterification with 2-ethenylbenzene-1,4-dicarboxylic acid in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions with an appropriate solvent like toluene or dichloromethane.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, ensures consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
Bis(4-methoxyphenyl) 2-ethenylbenzene-1,4-dicarboxylate: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the ethenyl group to an ethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.
Reduction: Hydrogen gas with a palladium on carbon catalyst under mild pressure.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Conversion of the ethenyl group to an ethyl group.
Substitution: Introduction of halogen or nitro groups on the phenyl rings.
Aplicaciones Científicas De Investigación
Bis(4-methoxyphenyl) 2-ethenylbenzene-1,4-dicarboxylate: has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials, such as liquid crystals and high-performance polymers.
Mecanismo De Acción
The mechanism of action of Bis(4-methoxyphenyl) 2-ethenylbenzene-1,4-dicarboxylate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.
Pathways Involved: It can influence signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its potential therapeutic effects.
Comparación Con Compuestos Similares
Bis(4-methoxyphenyl) 2-ethenylbenzene-1,4-dicarboxylate: can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: this compound, this compound, and this compound.
Uniqueness: The presence of the 4-methoxyphenyl groups and the ethenylbenzene core provides unique electronic and steric properties, making it distinct from other compounds with similar structures.
Propiedades
Número CAS |
216431-30-0 |
|---|---|
Fórmula molecular |
C24H20O6 |
Peso molecular |
404.4 g/mol |
Nombre IUPAC |
bis(4-methoxyphenyl) 2-ethenylbenzene-1,4-dicarboxylate |
InChI |
InChI=1S/C24H20O6/c1-4-16-15-17(23(25)29-20-10-6-18(27-2)7-11-20)5-14-22(16)24(26)30-21-12-8-19(28-3)9-13-21/h4-15H,1H2,2-3H3 |
Clave InChI |
LVNVIDBDXKIADL-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)OC(=O)C2=CC(=C(C=C2)C(=O)OC3=CC=C(C=C3)OC)C=C |
Números CAS relacionados |
216431-31-1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


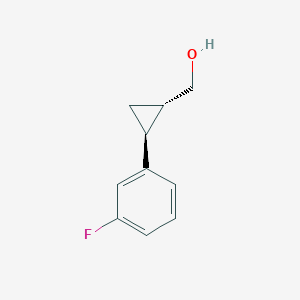
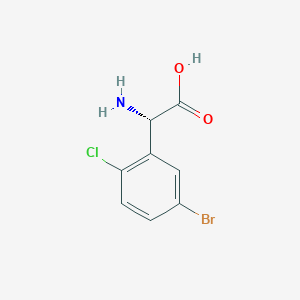
![((2R,3R,5R)-3-(Benzoyloxy)-5-(4-chloro-7H-pyrrolo[2,3-D]pyrimidin-7-YL)-4,4-difluorotetrahydrofuran-2-YL)methyl benzoate](/img/structure/B13034041.png)

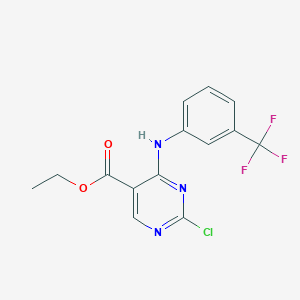

![Benzyl 3-(benzoyloxy)bicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B13034072.png)
